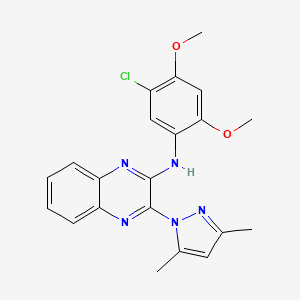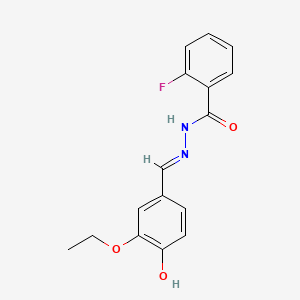![molecular formula C15H20N4 B6050624 3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B6050624.png)
3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as MIP and has been widely studied for its potential applications in scientific research.
作用机制
MIP acts as a potent agonist of nAChRs, which are ligand-gated ion channels that allow the flow of ions across the cell membrane. Binding of MIP to nAChRs leads to the opening of the ion channel, resulting in the influx of cations such as sodium and calcium. This influx of ions leads to depolarization of the cell membrane, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
MIP has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. MIP has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. Additionally, MIP has been shown to have analgesic properties, which may make it useful in the treatment of pain.
实验室实验的优点和局限性
MIP has several advantages for lab experiments. It has a high affinity for nAChRs, which makes it a useful tool for studying these receptors. Additionally, MIP has a high selectivity for certain subtypes of nAChRs, which allows for more specific studies. However, MIP has some limitations as well. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, MIP has a low solubility in water, which may make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for MIP research. One potential area of research is the development of MIP-based therapeutics for various diseases. MIP has been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of inflammatory diseases and pain. Additionally, MIP may have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of new derivatives of MIP with improved properties such as increased solubility and longer half-life. Finally, MIP may have potential applications in the field of synthetic biology, where it could be used as a tool for designing new ion channels and receptors.
In conclusion, 3-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}pyridine, or MIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for nAChRs and has been used as a tool to study the structure and function of these receptors. MIP has several biochemical and physiological effects and has potential applications in the treatment of various diseases. However, MIP has some limitations as well, and there is ongoing research aimed at developing new derivatives with improved properties.
合成方法
The synthesis of MIP involves the reaction between 4-methyl-1H-imidazole-5-carbaldehyde and 2-piperidinylmagnesium bromide, followed by the reaction with 3-bromopyridine. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to produce high yields of MIP with a purity of over 98%.
科学研究应用
MIP has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. MIP has been used as a tool to study the structure and function of nAChRs, as well as their role in various diseases such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
3-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12-14(18-11-17-12)10-19-8-3-2-6-15(19)13-5-4-7-16-9-13/h4-5,7,9,11,15H,2-3,6,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXVIHXBLKDMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-[(3,4-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6050546.png)
![3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6050560.png)
![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate](/img/structure/B6050565.png)

![2-methyl-N-[3-(methylthio)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6050577.png)
![[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl](2-thienyl)methanol](/img/structure/B6050582.png)


![4-(3,4-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050607.png)
![N-ethyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6050615.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6050623.png)
![5-{5-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B6050636.png)
![7-(2-fluorobenzyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6050647.png)
![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)